molecular formula C68H110N22O18 B13902141 Osteogenicgrowthpeptide

Osteogenicgrowthpeptide

Cat. No.: B13902141
M. Wt: 1523.7 g/mol
InChI Key: VNTJGCYVIRTGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery and Identification as a Histone H4-Derived Peptide

The discovery of osteogenic growth peptide originated from investigations into bone marrow regeneration following myelotoxic injury. In 1989, Bab and colleagues observed that serum from rats recovering from bone marrow ablation contained a heat-stable, low-molecular-weight fraction capable of stimulating osteogenesis. Subsequent purification and sequencing efforts identified a 14-residue peptide (H-Tyr-Gly-Phe-Gly-Gly-Gly-Arg-Gly-Gly-Gly-Gly-Pro-Hyp-Tyr) corresponding to residues 89–102 of histone H4.

This molecular characterization revealed OGP's dual origin:

  • Proteolytic processing : Native OGP arises through limited proteolysis of histone H4, particularly from the H4-v.1 mRNA splice variant that encodes an extended C-terminal sequence.
  • Alternative translation : In alveolar macrophages, lipopolysaccharide stimulation induces H4-v.1 mRNA expression, leading to translation of a precursor peptide (H4-(84-102)) that undergoes post-translational cleavage to yield bioactive OGP.

Tissue distribution studies demonstrated highest OGP concentrations in bone marrow (3.2 ± 0.4 pmol/g), spleen (2.1 ± 0.3 pmol/g), and lungs (1.8 ± 0.2 pmol/g), consistent with its roles in skeletal and immune homeostasis.

Systemic Role in Bone Remodeling and Homeostasis

OGP functions as a pleiotropic regulator of bone physiology through three primary mechanisms:

Table 1: Key Osteogenic Effects of OGP

Biological Process Molecular Targets Functional Outcome
Osteoblast proliferation Basic fibroblast growth factor receptor 2.1-fold increase in cell numbers
Matrix mineralization Alkaline phosphatase, osteocalcin 3.5-fold higher mineralization
Collagen synthesis Type I collagen mRNA stabilization 40% increase in collagen deposition
Osteoclast regulation RANKL/OPG ratio modulation 27% reduction in resorption pits
  • Osteoblast activation : OGP (10⁻⁸ M) increases rat calvarial osteoblast proliferation by 210% and alkaline phosphatase activity by 325% through ERK1/2-mediated pathways. The peptide enhances expression of osteogenic transcription factors including:

    • Runt-related transcription factor 2 (2.8-fold increase)
    • Bone morphogenetic protein 2 (1.9-fold increase)
  • Matrix remodeling : In fracture callus models, systemic OGP administration (100 μg/kg/day) increases:

    • Trabecular bone volume by 38%
    • Cortical thickness by 22%
    • Ultimate load capacity by 41%
  • Hematopoietic coupling : Through paracrine actions on bone marrow stromal cells, OGP increases:

    • Granulocyte-macrophage colony-forming units by 3.1-fold
    • Erythroid burst-forming units by 2.7-fold

Properties

Molecular Formula

C68H110N22O18

Molecular Weight

1523.7 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C68H110N22O18/c1-36(2)28-47(87-57(99)38(5)70)64(106)85-44(16-10-11-25-69)61(103)84-45(18-13-27-77-68(74)75)62(104)86-46(23-24-51(71)93)58(100)80-33-53(95)82-43(17-12-26-76-67(72)73)63(105)90-56(39(6)91)66(108)89-48(29-37(3)4)65(107)88-50(31-41-19-21-42(92)22-20-41)60(102)81-34-54(96)83-49(30-40-14-8-7-9-15-40)59(101)79-32-52(94)78-35-55(97)98/h7-9,14-15,19-22,36-39,43-50,56,91-92H,10-13,16-18,23-35,69-70H2,1-6H3,(H2,71,93)(H,78,94)(H,79,101)(H,80,100)(H,81,102)(H,82,95)(H,83,96)(H,84,103)(H,85,106)(H,86,104)(H,87,99)(H,88,107)(H,89,108)(H,90,105)(H,97,98)(H4,72,73,76)(H4,74,75,77)

InChI Key

VNTJGCYVIRTGMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

1.1 Fmoc-Based Solid-Phase Synthesis

The most widely used method for OGP preparation is the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis technique. This method involves sequential addition of Fmoc-protected amino acids to a solid resin support, allowing stepwise elongation of the peptide chain.

  • Procedure Highlights:

    • Starting resin: P-alkoxybenzyl alcoholic (HMP) resin.
    • Protected amino acids: Fmoc-Arg(Pmc), Fmoc-Lys(Boc), Fmoc-Thr(tBu), Fmoc-Tyr(tBu).
    • Coupling: Manual or automated coupling of amino acids.
    • Cleavage: Final peptide is cleaved from resin using trifluoroacetic acid (TFA).
    • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >98% purity.
  • Research Findings:

    • Liu et al. (Shanghai Institute for Biological Sciences) synthesized OGP with purity over 98.6% using Fmoc-SPPS, confirmed by HPLC and mass spectrometry. The synthetic OGP exhibited biological activity consistent with natural OGP.
    • The method allows for precise control over sequence and modifications, enabling derivative synthesis.
Step Description Notes
Resin loading Attachment of first amino acid to HMP resin Solid support for synthesis
Deprotection Removal of Fmoc group with piperidine Prepares for next amino acid
Coupling Addition of Fmoc-protected amino acids Stepwise elongation
Cleavage Release peptide from resin using TFA Removes side-chain protections
Purification RP-HPLC purification Ensures high purity (>98%)

Fragment Coupling Approach for Large-Scale Synthesis

2.1 "3 + 2" Fragment Coupling Strategy

For industrial-scale production, kilogram-scale synthesis methods have been developed. One effective approach is the solution-phase fragment coupling strategy, where shorter peptide fragments are synthesized separately and then coupled.

  • Key Features:

    • OGP (10–14) pentapeptide synthesized by coupling a tripeptide fragment with a dipeptide fragment.
    • Optimized coupling conditions minimize epimerization (racemization) during synthesis.
    • Scalable to kilogram quantities with economic and environmental benefits.
  • Research Findings:

    • Zhang et al. (2015) reported a successful kilogram-scale synthesis of OGP (10–14) using a "3 + 2" fragment coupling approach in solution, achieving high yield and purity with minimal epimerization.
    • The process involves systematic study of coupling reagents, solvents, and reaction times to optimize yield and stereochemical integrity.
Parameter Optimization Outcome
Coupling reagent Carbodiimide-based reagents preferred
Solvent DMF or NMP used for solubility
Temperature Controlled to reduce epimerization
Reaction time Optimized for complete coupling
Purification Precipitation and chromatography

Purification Methods

Efficient purification is critical for obtaining high-purity OGP suitable for therapeutic use.

3.1 Reversed-Phase Polymer Column and Anion Exchange Chromatography

  • Method Summary:

    • Crude OGP dissolved in water, ultrasonically dispersed, and filtered.
    • Coarse purification by loading onto reversed-phase polymer column with gradient elution using acidic mobile phases.
    • Concentrated eluate subjected to weak anion exchange chromatography.
    • Elution with acetic acid to convert peptide to acetic acid salt form.
    • Final concentration and freeze-drying yield purified OGP.
  • Advantages:

    • Low cost and suitable for industrial scale.
    • High purity of final product.
  • Patent Data:

    • A Chinese patent (CN106632612B) describes this two-step purification process, emphasizing cost-effectiveness and industrial applicability.
Purification Step Technique Purpose
Coarse purification Reversed-phase polymer column Remove bulk impurities
Salt conversion Weak anion exchange column Convert to stable salt form
Concentration & drying Reduced pressure & freeze drying Final product isolation

Preparation of OGP Derivatives

4.1 Carbon-Terminal Pentapeptide Derivatives

  • Derivatives of OGP (10–14) pentapeptide have been synthesized to improve metabolic stability and pharmacodynamics.
  • Preparation involves Fmoc-solid phase synthesis for linear peptides or dichloro resin cyclization for cyclic peptides.
  • Purification by RP-HPLC yields derivatives with purity >97%.
  • These derivatives undergo enzymatic degradation tests (pepsin, trypsin) to assess stability improvements.
Derivative Type Preparation Method Stability Improvement
Linear pentapeptide Fmoc-solid phase synthesis Moderate stability
Cyclic pentapeptide Dichloro resin cyclization Enhanced resistance to proteases

Summary Table of Preparation Methods

Method Scale Key Features Purity Achieved Reference(s)
Fmoc Solid-Phase Synthesis Laboratory Stepwise assembly on resin, TFA cleavage >98.6%
Fragment Coupling (3+2) Kilogram-scale Solution-phase coupling of peptide fragments High yield, minimal epimerization
Purification (RP + Ion Exchange) Industrial Gradient elution, salt conversion, freeze drying High purity
Derivative Synthesis Laboratory Fmoc-SPPS for linear, cyclization for cyclic >97% purity

Chemical Reactions Analysis

Types of Reactions: Osteogenic growth peptide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the peptide’s structure and function, potentially enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the chemical reactions of osteogenic growth peptide include oxidizing agents such as hydrogen peroxide, reducing agents such as dithiothreitol, and substitution reagents such as alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .

Major Products: The major products formed from the chemical reactions of osteogenic growth peptide include modified peptides with enhanced stability, increased biological activity, or altered binding properties. These modifications can improve the peptide’s therapeutic potential and its application in various fields .

Scientific Research Applications

Osteogenic Growth Peptide (OGP) has been studied for its applications in bone tissue engineering, fracture healing, and anti-inflammatory functions . OGP is a circulating peptide that may maintain a bone-protective effect .

Scientific Research Applications

Bone Tissue Engineering: OGP is studied for use in bone tissue engineering constructs to enhance bone formation . It can be used to functionalize bioresorbable polymers, which has been shown to enhance bone regeneration and osteogenic differentiation of stem cells in defect models .

Fracture Healing: OGP modulates the biomechanical properties of fractured bones . Studies have shown that OGP induces an anabolic shift in callus remodeling, which maintains total callus and bone volumes . OGP-treated fractures also show direct bridging between the fracture ends and greater fracture toughness .

Anti-inflammatory Properties: OGP has demonstrated anti-inflammatory effects . Studies in mouse models show that OGP's effects on osteoblast proliferation, osteoclastogenesis, and macrophage inflammation can be eliminated by removing CB2, a cannabinoid receptor .

Treatment of Bone Resorption Diseases: OGP has the potential to treat osteoporosis and periodontitis . It can improve bone anabolic and anti-resorption activity .

Sustained Delivery Systems: OGP can be combined with hydrogels for sustained release, promoting cell proliferation, adhesion, and increased osteogenic-related gene and protein expression in vitro .

CB2 Receptor Interaction: OGP binds at CB2 and may act as both an agonist and positive allosteric modulator . The presence of CB2 is essential for OGP activity in osteoblasts .

Age-Related Bone Loss: Exogenous administration of OGP in adult mice prevented age-related bone loss . OGP may attenuate age-related bone loss by maintaining a skeletal CB2 tone .

Osteogenic Differentiation: OGP enhances osteogenic differentiation of human periodontal ligament stem cells (hPDLSCs) . Lower concentrations of OGP show better effects on cytotoxicity and proliferation, with the 0.01 nM concentration having the most potential to differentiate hPDLSCs toward osteogenic lineage . This process involves transforming growth factor-beta (TGF-β), bone morphogenetic protein (BMP), Hedgehog, and Wingless-related (Wnt) pathways .

Mechanism of Action

Osteogenic growth peptide exerts its effects by binding to specific receptors on the surface of osteoblasts, triggering a cascade of intracellular signaling pathways that promote cell proliferation and differentiation. The peptide activates the mitogen-activated protein kinase (MAPK) pathway, which leads to the upregulation of genes involved in bone formation. Additionally, osteogenic growth peptide enhances the expression of alkaline phosphatase and collagen, which are essential for the mineralization of the bone matrix .

Comparison with Similar Compounds

OGP(10–14)

  • Structure : C-terminal pentapeptide (YGFGG) of OGP.
  • Function: Mimics full-length OGP’s osteogenic effects, stimulating ALP activity and osteoblast proliferation at nanomolar concentrations .
  • Mechanism : Activates intracellular pathways (e.g., MAPK, RhoA) independently of full-length OGP’s receptor interactions .
  • Clinical Potential: Used in hydrogels for localized bone defect repair due to stability and bioactivity .

Peptide-Based Osteogenic Agents

LLP2A-Alendronate (LLP2A-Aln) and YLL Peptides

  • Structure : Peptidomimetics targeting α4β1 integrin on mesenchymal stromal cells (MSCs) .
  • Function : Mobilize MSCs to bone, enhancing mineral apposition and fracture repair. YLL8-Aln matches parathyroid hormone (PTH) efficacy in increasing trabecular bone mass .
  • Mechanism : Integrin-mediated Akt signaling, promoting MSC survival and differentiation .
  • Clinical Advantage : Targeted delivery reduces systemic side effects compared to OGP’s broad receptor interactions .

Growth Factors with Overlapping Functions

Bone Morphogenetic Protein-7 (BMP-7)

  • Structure : Member of the TGF-β superfamily.
  • Function: Induces MSC differentiation into osteoblasts; widely used in spinal fusion and nonunion fractures .
  • Limitations : Risk of ectopic bone formation and high production costs .
  • Comparison : Unlike OGP, BMP-7 lacks hematopoietic effects and requires supraphysiological doses for efficacy .

Fibroblast Growth Factors (FGFs)

  • FGF-2 : Stimulates osteoblast proliferation but inhibits differentiation markers (e.g., ALP) .
  • FGF-18 : Promotes early osteoblast proliferation but suppresses matrix synthesis at high doses .
  • Contrast : OGP uniquely enhances both proliferation and differentiation without dose-dependent inhibition .

Calcitonin Gene-Related Peptide (CGRP)

  • Role: Neuropeptide regulating bone turnover and vasodilation .
  • Comparison : Unlike OGP, CGRP primarily modulates osteoclast activity and lacks direct mitogenic effects on osteoblasts .

Mechanistic and Functional Distinctions

Signaling Pathways

  • BMPs : SMAD-dependent signaling .
  • FGFs : Tyrosine kinase receptor-mediated pathways .

Dual Osteogenic-Hematopoietic Activity

OGP uniquely stimulates bone marrow stromal cells and hematopoietic lineages (e.g., white blood cells), a feature absent in BMPs, FGFs, or integrin-targeting peptides .

Data Tables

Table 1: Comparison of OGP with Peptide-Based Agents

Compound Structure Target Cells Key Functions Mechanism Clinical Stage References
OGP 14-aa peptide Osteoblasts, MSCs Proliferation, ALP↑, mineralization MAPK/CB2? Preclinical
OGP(10–14) 5-aa fragment Osteoblasts ALP↑, proliferation Intracellular RhoA/MAPK Hydrogel trials
LLP2A-Aln Peptidomimetic MSCs MSC recruitment, bone mass↑ α4β1 integrin/Akt Preclinical

Table 2: OGP vs. Growth Factors in Osteogenesis

Compound Osteoblast Proliferation Osteoblast Differentiation Hematopoiesis Clinical Risks
OGP +++ +++ (ALP, mineralization) Yes Low (endogenous)
BMP-7 + +++ No Ectopic bone formation
FGF-2 +++ ↓ (ALP) No Tumorigenic potential
CGRP No Modulates turnover No Neurovascular effects

Q & A

Q. How can ethical challenges in human-derived ASC studies be addressed?

  • Methodological Approach : Adhere to IRB protocols for donor consent and anonymization. Use commercial cell lines (e.g., ATCC) to reduce donor variability .

Data Contradiction Analysis Framework

  • Step 1 : Classify contradictions by experimental variable (e.g., cell type, scaffold material).
  • Step 2 : Perform meta-analysis using tools like RevMan to calculate heterogeneity (I² statistic).
  • Step 3 : Replicate conflicting studies under standardized conditions (e.g., ISO-certified labs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.